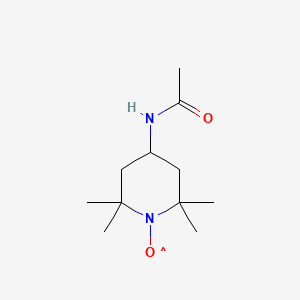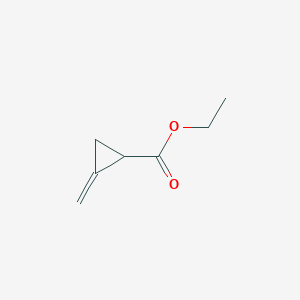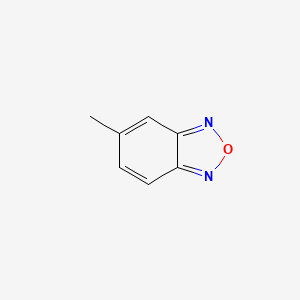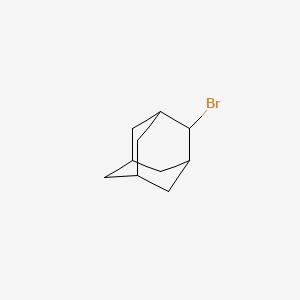
2-Bromoadamantane
Overview
Description
2-Bromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamondoid structure. The compound has the molecular formula C10H15Br and a molecular weight of 215.13 g/mol . It is known for its unique structural properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Bromoadamantane is a derivative of adamantane, a class of compounds known as diamondoids . These compounds have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The primary targets of this compound are the C-H bonds in diamondoid structures .
Mode of Action
This compound interacts with its targets through radical-based functionalization reactions . These reactions directly convert diamondoid C-H bonds to C-C bonds, providing a variety of products incorporating diverse functional groups . The compound’s interaction with its targets results in unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of diamondoid C-H bonds to C-C bonds . This process leads to the formation of various products with diverse functional groups, such as alkenes, alkynes, arenes, and carbonyl groups . The downstream effects of these transformations can be applied to the C-H functionalization of other substrate classes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to convert diamondoid C-H bonds to C-C bonds . This results in the formation of various products with diverse functional groups, which can have various applications in medicinal chemistry, catalyst development, and nanomaterials .
Biochemical Analysis
Biochemical Properties
2-Bromoadamantane plays a role in biochemical reactions primarily due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical reactions. Additionally, this compound has been studied for its potential to inhibit certain enzymes, thereby affecting various metabolic pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the activation of protein kinases. This can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been observed to induce oxidative stress in cells, which can impact cell function and viability. The compound’s effects on cellular metabolism include alterations in the production of reactive oxygen species and changes in the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of these enzymes. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can result in changes in the metabolism of various substrates. Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to result in sustained oxidative stress and alterations in cellular function. In vitro studies have demonstrated that the compound can induce changes in cell viability and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of this compound have been associated with adverse effects, including oxidative stress, enzyme inhibition, and alterations in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic pathways and impact overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. The localization of this compound within cells can influence its biochemical effects and overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoadamantane can be synthesized through the bromination of adamantane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the adamantane structure .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form adamantanone derivatives.
Reduction Reactions: Reduction of this compound can yield adamantane or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of adamantanone and related compounds.
Reduction: Formation of adamantane and other reduced derivatives.
Scientific Research Applications
2-Bromoadamantane has diverse applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
1-Bromoadamantane: Another brominated derivative of adamantane with similar reactivity but different substitution position.
2-Chloroadamantane: A chlorinated derivative with similar structural properties but different reactivity due to the presence of chlorine instead of bromine.
Adamantane: The parent hydrocarbon, which lacks the bromine atom and has different chemical properties.
Uniqueness: 2-Bromoadamantane is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and chemical behavior compared to other adamantane derivatives .
Properties
IUPAC Name |
2-bromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJARRRXOPXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316276 | |
| Record name | 2-Bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-85-4 | |
| Record name | 2-Bromoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromotricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


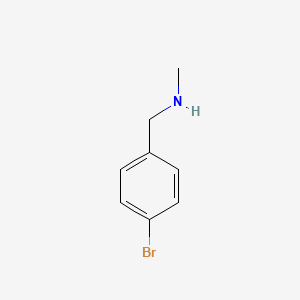
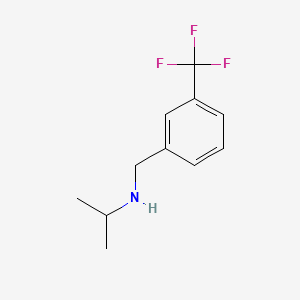

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)
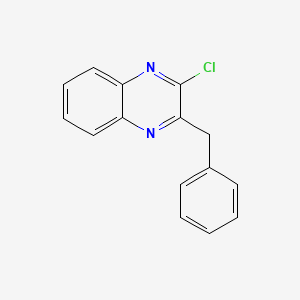
![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)
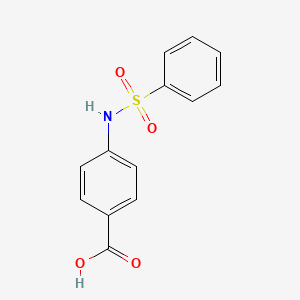
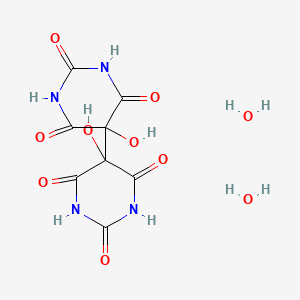
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)
